2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 2,4-dichlorobenzoate
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Overview
Description
2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound that features both nitro and imino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 2,4-dichlorobenzoate typically involves the reaction of 4-nitroaniline with 2-chloro-6-hydroxybenzaldehyde in ethanol, with a few drops of glacial acetic acid . The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 2,4-dichlorobenzoate involves its interaction with molecular targets through its nitro and imino groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding and electron transfer, which can affect biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Shares the nitro group but lacks the imino and benzoate functionalities.
2-Chloro-6-hydroxybenzaldehyde: Contains the aldehyde group but lacks the nitro and imino functionalities.
Properties
Molecular Formula |
C20H11Cl2N3O6 |
---|---|
Molecular Weight |
460.2 g/mol |
IUPAC Name |
[2-nitro-4-[(3-nitrophenyl)iminomethyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H11Cl2N3O6/c21-13-5-6-16(17(22)9-13)20(26)31-19-7-4-12(8-18(19)25(29)30)11-23-14-2-1-3-15(10-14)24(27)28/h1-11H |
InChI Key |
FUXIOHRQIMKIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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